REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].C([Al+]CC(C)C)C(C)C.O.[Cl-].[Na+]>C1COCC1>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
562.5 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
61.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
305 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution is stirred at -70° C. to -40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling for a further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Then it is cooled to -70° C.
|
Type
|
CUSTOM
|
Details
|
(vigorous exothermic reaction)
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Precipitated aluminum hydroxide is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness (36 g)
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved
|
Type
|
FILTRATION
|
Details
|
some insolubles are filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |